2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile
CAS No.: 24284-84-2
Cat. No.: VC21358160
Molecular Formula: C21H27NO2
Molecular Weight: 325.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24284-84-2 |
|---|---|
| Molecular Formula | C21H27NO2 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile |
| Standard InChI | InChI=1S/C21H27NO2/c1-20-9-7-17-16-6-4-15(24-2)13-14(16)3-5-18(17)19(20)8-10-21(20,23)11-12-22/h4,6,13,17-19,23H,3,5,7-11H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1 |
| Standard InChI Key | VWOJRCBNKPNYOG-CRSSMBPESA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3C=CC(=C4)OC |
| SMILES | CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)OC |
| Canonical SMILES | CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3C=CC(=C4)OC |
Introduction
Chemical Identity and Properties
This section outlines the fundamental chemical characteristics of the compound, establishing its identity through various nomenclature systems and detailing its physico-chemical properties.
Nomenclature and Identification
The compound is formally identified by its IUPAC name 2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile, which precisely describes its complex structure and stereochemistry. It is also known by several synonyms in scientific literature, including 17 alpha-cyanomethylestra-1,3,5(10)-triene-3,17-diol 3-methyl ether, 17 alpha-cyanomethyl-estradiol-3-methyl ether, CMEME, and STS 64 . The compound has been assigned the CAS registry number 24284-84-2, which serves as its unique identifier in chemical databases and literature . Additionally, it is classified in PubChem with the identifier CID 68573, further facilitating its identification in research contexts .
The compound's structural representation can be expressed through various chemical notation systems. Its InChI (International Chemical Identifier) is InChI=1S/C21H27NO2/c1-20-9-7-17-16-6-4-15(24-2)13-14(16)3-5-18(17)19(20)8-10-21(20,23)11-12-22/h4,6,13,17-19,23H,3,5,7-11H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1, which provides a standardized way to represent its structure in computer systems . For computational chemistry applications, its SMILES notation is C[C@]12CC[C@H]3C@HCCC4=C3C=CC(=C4)OC .
Physical and Chemical Properties
The compound belongs to the steroid class, specifically as a derivative of cyclopenta[a]phenanthrene, which is a fused ring system common in many steroids. Its molecular formula is C21H27NO2, and it has a molecular weight of 325.4 g/mol . The compound features several functional groups, including a hydroxyl group, a methoxy group, and a nitrile (cyano) group, which contribute to its chemical reactivity and biological interactions.
Table 1: Key Physical and Chemical Properties of 2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile
The presence of specific functional groups in this compound significantly influences its chemical behavior. The hydroxyl group at position 17 contributes to its hydrogen bonding capabilities and potential interactions with biological targets. The methoxy group at position 3 affects its lipophilicity and membrane permeability, which are critical factors in pharmacokinetics. The nitrile group attached to position 17 through a methylene linker represents a relatively unusual structural feature in steroids and may contribute to unique biological activities .
Synthesis and Characterization Methods
The synthesis and subsequent characterization of this complex steroid derivative require sophisticated methodologies due to its intricate structure and specific stereochemical requirements.
Synthetic Approaches
The synthesis of 2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile typically involves complex organic chemistry techniques, particularly those focused on maintaining or establishing the required stereochemistry at multiple chiral centers. Asymmetric synthesis methods are often employed to achieve the specific (8R,9S,13S,14S,17R) stereochemical configuration that characterizes this compound. This stereochemical precision is crucial for ensuring the compound's biological activity, as different stereoisomers of steroid derivatives can exhibit markedly different biological properties.
The synthetic pathways generally begin with suitable estradiol derivatives, which already possess much of the required stereochemistry. The addition of the cyanomethyl group at position 17 represents a key synthetic step, often involving nucleophilic addition reactions under carefully controlled conditions . The methoxy group at position 3 is typically introduced through standard methylation procedures of the corresponding phenolic hydroxyl group.
Characterization Techniques
Multiple analytical techniques are employed to confirm the structure, purity, and stereochemical integrity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structure elucidation, providing detailed information about the carbon skeleton, the positions of functional groups, and the stereochemical configuration at chiral centers. Both 1H-NMR and 13C-NMR analyses are typically performed to obtain comprehensive structural information.
Mass spectrometry represents another crucial technique for characterization, offering precise molecular weight determination and fragmentation patterns that can confirm the compound's structure. High-resolution mass spectrometry (HRMS) provides the molecular formula through accurate mass measurements. Additionally, infrared (IR) spectroscopy helps identify functional groups, particularly the characteristic nitrile stretching vibration around 2200 cm-1.
Chromatographic methods, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are employed to assess the purity of the compound and to separate it from synthetic byproducts. X-ray crystallography, when single crystals are available, provides definitive confirmation of the three-dimensional structure and absolute stereochemistry.
Biological Activities and Pharmacological Properties
The biological profile of 2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile indicates potential pharmaceutical applications, though research continues to elucidate its full spectrum of activities.
Hormonal Activities
Given its structural similarity to estradiol derivatives, this compound may demonstrate hormonal activities, particularly those related to estrogen signaling pathways . The modification at position 17 with the cyanomethyl group could potentially alter its receptor binding profile compared to natural estrogens, possibly leading to selective estrogen receptor modulation. Such selectivity could be advantageous for developing therapeutic agents with improved benefit-risk profiles compared to conventional hormone therapies.
Metabolism and Species Differences
Research on the metabolic fate of 2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile has revealed significant species-specific patterns, highlighting important considerations for its potential pharmaceutical development.
Metabolic Pathways
Following oral administration, the compound undergoes several biotransformation pathways. Studies investigating the urinary metabolites across different species have identified several principal metabolites, including 17 alpha-cyanomethylestra-1,3,5(10)triene-3,17-diol, 17 alpha-cyanomethylestra-1,3,5(10)-triene-2,3,17-triol 2-methyl ether, 17 alpha-hydroxymethylestra-1,3,5(10)-triene-3,17-diol, and 17 alpha-cyanomethylestra-1,3,5(10)-triene-3,16 xi, 17-triol . These metabolites result from various enzymatic processes, including demethylation, hydroxylation, and reduction of the nitrile group.
The demethylation of the 3-methoxy group represents a common metabolic pathway, yielding the corresponding 3-hydroxy derivative . Hydroxylation can occur at various positions, particularly at position 2 and position 16, generating additional hydroxylated metabolites . The nitrile group can undergo reduction to form the corresponding hydroxymethyl derivative, indicating the activity of nitrile reductase enzymes in the metabolic process .
These species differences in metabolism have important implications for pharmaceutical research and development. They highlight the need for careful selection of animal models in preclinical studies and cautious interpretation of results when extrapolating to human metabolism . Understanding these species-specific patterns can guide the design of more predictive preclinical studies and potentially inform the development of more effective and safer therapeutic compounds.
Research Applications and Future Directions
This section explores the current research applications of 2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile and potential future directions for investigation.
Current Research Focus
Current research on this compound appears predominantly focused on exploring its biological activities and potential therapeutic applications. Given its structural relationship to estradiol and other bioactive steroids, investigations likely center on its potential as a selective steroid receptor modulator. The compound has also been identified as "Dienogest Impurity J," suggesting its relevance in pharmaceutical quality control for dienogest, a synthetic progestin used in hormonal contraceptives and other therapeutic applications .
The compound serves as a valuable research tool for studying structure-activity relationships in steroid derivatives, particularly the impact of the cyanomethyl group at position 17 on biological activity and receptor selectivity. Its distinctive metabolism across species also makes it useful for comparative metabolism studies, contributing to our understanding of species differences in drug biotransformation .
Future Research Directions
Several promising avenues exist for future research on this compound. Further investigation of its receptor binding profile and selectivity could reveal potential applications as a selective steroid receptor modulator with improved therapeutic properties. Detailed mechanistic studies of its anti-inflammatory effects could uncover novel pathways for anti-inflammatory drug development.
Additional research on its pharmacokinetics and pharmacodynamics in various species could elucidate the molecular basis for the observed species differences in metabolism . This knowledge could contribute to the development of more predictive animal models for human drug metabolism and toxicity. Structure-activity relationship studies involving systematic modifications of the compound could generate a series of derivatives with optimized biological properties, potentially leading to new therapeutic candidates.
Advanced computational methods, including molecular docking and molecular dynamics simulations, could provide insights into the compound's interactions with biological targets at the molecular level. Such studies could guide rational design efforts for developing improved derivatives with enhanced efficacy or selectivity.
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